molecular formula C10H9ClOS3 B14722517 4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione CAS No. 6302-85-8

4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione

Cat. No.: B14722517
CAS No.: 6302-85-8
M. Wt: 276.8 g/mol
InChI Key: FDLRYHXQWUMPEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione is an organic compound with the molecular formula C10H9ClOS3 This compound is characterized by the presence of a chlorophenoxy group attached to a dithiolane ring, which includes a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione typically involves the reaction of 4-chlorophenol with formaldehyde and carbon disulfide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the dithiolane ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-Chlorophenoxy)methyl]-1,3-dithiolane-2-thione is unique due to its dithiolane ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

6302-85-8

Molecular Formula

C10H9ClOS3

Molecular Weight

276.8 g/mol

IUPAC Name

4-[(4-chlorophenoxy)methyl]-1,3-dithiolane-2-thione

InChI

InChI=1S/C10H9ClOS3/c11-7-1-3-8(4-2-7)12-5-9-6-14-10(13)15-9/h1-4,9H,5-6H2

InChI Key

FDLRYHXQWUMPEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=S)S1)COC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.